molecular formula C11H9BrN2O4 B3301607 Ethyl 5-bromo-7-nitro-1h-indole-2-carboxylate CAS No. 91119-28-7

Ethyl 5-bromo-7-nitro-1h-indole-2-carboxylate

Cat. No. B3301607
CAS RN: 91119-28-7
M. Wt: 313.1 g/mol
InChI Key: PCCYGZQEUWWAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-1H-indole-2-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a significant heterocyclic system in natural products and drugs .

Scientific Research Applications

Structural and Synthetic Studies

  • Structure Analysis and Synthesis Methods : Research has been conducted on the structure of related brominated ethyl indole carboxylates and their synthesis methods. For instance, the structural analysis of monobrominated ethyl indole carboxylates has been a subject of study, highlighting the chemical properties and composition of these compounds (Leggetter & Brown, 1960). Similarly, advancements in the synthetic methods of compounds like ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, which share structural similarities with Ethyl 5-bromo-7-nitro-1h-indole-2-carboxylate, have been reported (Yuan Rong-xin, 2011).

Chemical Properties and Reactions

  • Chemical Reactions and Properties : The chemical behavior of similar compounds, such as the reactions involving indole carboxylates, has been explored. For example, studies on the synthesis of novel 3- and 5-substituted indole-2-carboxamides, which involve nitro-indole carboxylates as intermediates, provide insight into the reactivity and potential applications of these compounds (Bratton et al., 2000).

Application in Antiviral and Antimicrobial Research

  • Antimicrobial and Antiviral Activities : There has been significant research into the antimicrobial and antiviral properties of nitroindole carboxylates. Studies on the synthesis and evaluation of heterocycles derived from nitro/bromoindole-2-carbohydrazides, which are structurally related to Ethyl 5-bromo-7-nitro-1h-indole-2-carboxylate, have shown potential in antimicrobial and antiinflammatory activities (Narayana et al., 2009).

Crystal Structure Analysis

  • Crystallography and Molecular Structure : Crystal structure analysis of closely related compounds, such as ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, provides valuable information on the molecular structure and potential applications in material science and pharmaceuticals (Luo et al., 2019).

Antiproliferative and Anti-inflammatory Activities

  • Biological Activities and Potential Therapeutics : The potential therapeutic applications of nitroindole derivatives, including their antiproliferative and anti-inflammatory properties, have been extensively studied. This research is crucial for understanding the biological activities of compounds like Ethyl 5-bromo-7-nitro-1h-indole-2-carboxylate and their potential use in medical treatments (Chai et al., 2006).

properties

IUPAC Name

ethyl 5-bromo-7-nitro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-2-18-11(15)8-4-6-3-7(12)5-9(14(16)17)10(6)13-8/h3-5,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCYGZQEUWWAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-7-nitro-1h-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-7-nitro-1h-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-7-nitro-1h-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-bromo-7-nitro-1h-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-bromo-7-nitro-1h-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-bromo-7-nitro-1h-indole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-bromo-7-nitro-1h-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.